
4-(2,5-Dichlorothiophen-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichlorothiophen-3-yl)butanamide is a chemical compound with the CAS Number: 34967-66-3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 4-(2,5-Dichlorothiophen-3-yl)butanamide has been characterized using different spectroscopic methods . The InChI Code is 1S/C8H9Cl2NOS/c9-6-4-5 (8 (10)13-6)2-1-3-7 (11)12/h4H,1-3H2, (H2,11,12) and the InChI key is PUESDYQRGIMLNK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 4-(2,5-Dichlorothiophen-3-yl)butanamide is 238.14 . The melting point is reported to be between 99-103 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Properties
The compound has been studied for its antimicrobial activity. Specifically, a related class of compounds—3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides —was synthesized and evaluated. Among these derivatives, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. However, other synthesized compounds did not show significant activity against the tested microbes .
Antioxidant Activity
Several derivatives of this compound were assessed for their antioxidant properties. Notably, compounds (2a) and (2e) demonstrated excellent antioxidant activity, with percentages of 95.2% and 96.3%, respectively. These results suggest that they could serve as potential antioxidants .
Molecular Docking Studies
To explore the possibility of using these compounds as drugs, molecular docking studies were conducted. The target protein was cytochrome P450 14 alpha-sterol demethylase (CYP51) . Compounds (3a) and (3b) showed the highest affinity with the lowest binding energies, indicating their potential as drug candidates .
Tuberculosis Treatment
While not directly related to this specific compound, it’s worth noting that piperazine derivatives have applications in tuberculosis (TB) treatment. For instance, Macozinone (PBTZ169) , a piperazine-based compound, is currently undergoing clinical studies for TB treatment.
Cytotoxic Activity
In tissue-specific toxicity studies, certain derivatives of this compound exhibited strong cytotoxic activity against HepG2 cell lines . Compounds 5d , 5h , and 5i had IC50 values of 1.53 µM, outperforming 5-fluorouracil (IC50 = 1.65 µM) .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interaction withcytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs .
Mode of Action
Based on the molecular docking studies of similar compounds, it can be inferred that these compounds may interact with the active site of cyp51, thereby inhibiting its function .
Biochemical Pathways
Inhibition of cyp51 can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to altered cell membrane permeability and function, ultimately leading to cell death .
Result of Action
Based on the potential inhibition of cyp51, it can be inferred that the compound may lead to the disruption of fungal cell membrane integrity and function, resulting in cell death .
Propriétés
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESDYQRGIMLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)
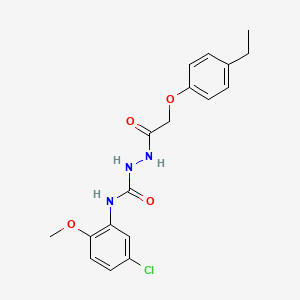
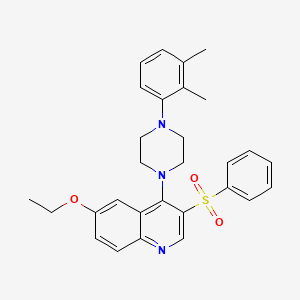
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)



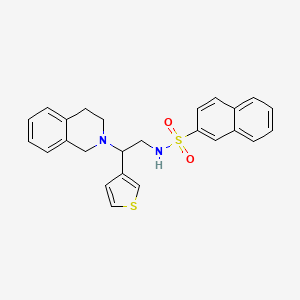

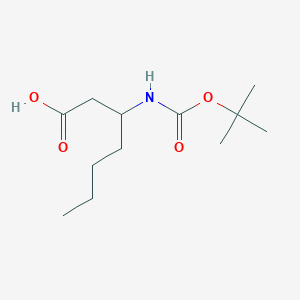
![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)
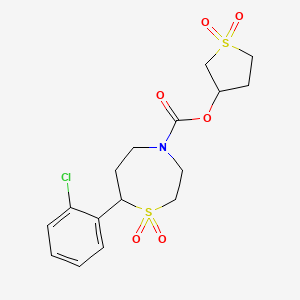
![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)